

# 4-Bromo-2-chloro-6-nitrophenol physical properties

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## Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-nitrophenol

Cat. No.: B1265607

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An In-depth Technical Guide to the Physical Properties of **4-Bromo-2-chloro-6-nitrophenol**

## Introduction

**4-Bromo-2-chloro-6-nitrophenol** is a halogenated and nitrated phenolic compound of significant interest in synthetic organic chemistry. As a polysubstituted aromatic ring, it serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized dyes. The specific arrangement of its functional groups—hydroxyl, nitro, bromo, and chloro—imparts a unique combination of reactivity and physical characteristics. A thorough understanding of these physical properties is a prerequisite for its effective use in research and drug development, enabling scientists to design robust synthetic routes, establish purification protocols, and ensure safe handling. This guide provides a comprehensive overview of the core physical and spectroscopic properties of **4-Bromo-2-chloro-6-nitrophenol**, grounded in available technical data to support laboratory and development applications.

## Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The properties of **4-Bromo-2-chloro-6-nitrophenol** are a direct consequence of its atomic composition and the spatial arrangement of its functional groups.

- IUPAC Name: **4-Bromo-2-chloro-6-nitrophenol**

- CAS Number: 58349-01-2[1]
- Molecular Formula:  $C_6H_3BrClNO_3$
- Molecular Weight: 252.45 g/mol [2]

The molecule's structure is defined by a phenol ring substituted with three distinct electron-withdrawing groups. The relative positions of these groups (chloro and nitro ortho to the hydroxyl group, and bromo para to it) create significant electronic and steric effects that dictate the compound's overall behavior.

Caption: Molecular structure of **4-Bromo-2-chloro-6-nitrophenol**.

## Physicochemical Properties

The macroscopic properties of a compound, such as its state, melting point, and solubility, are critical for practical handling, reaction setup, and purification. These properties are summarized below.

Property	Value	Source
Appearance	Light yellow to yellow solid	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa (Predicted)	$4.59 \pm 0.38$	[1]
Solubility	Data not available	

## Appearance

**4-Bromo-2-chloro-6-nitrophenol** is reported as a light yellow to yellow solid at room temperature.[1] The color is characteristic of many nitrophenolic compounds, arising from the electronic transitions involving the nitro group conjugated with the aromatic ring.

## Acidity (pKa)

The predicted pKa of 4.59 indicates that this compound is significantly more acidic than phenol (pKa  $\approx$  10).[1] This increased acidity is a direct result of the powerful electron-withdrawing effects of the nitro, chloro, and bromo substituents. These groups stabilize the corresponding phenoxide anion through resonance and inductive effects, facilitating the dissociation of the phenolic proton. This property is crucial for predicting its reactivity in acid-base chemistry and for selecting appropriate conditions for reactions involving the hydroxyl group.

## Solubility

While specific quantitative solubility data is not readily available, its properties can be inferred from its structure. The presence of polar hydroxyl and nitro groups suggests potential solubility in polar organic solvents like alcohols, acetone, and ethyl acetate. However, the large, nonpolar aromatic ring and halogen substituents would likely limit its solubility in water. For experimental work, solubility testing in a range of solvents from nonpolar (e.g., hexanes) to polar (e.g., methanol, DMSO) is a necessary preliminary step.

## Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound. Although a complete experimental dataset for this specific isomer is not publicly available, a predicted profile based on its functional groups provides a reliable reference for researchers.

### Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. Expected characteristic absorption bands include:

- O-H stretch: A broad band around 3200-3500  $\text{cm}^{-1}$ , characteristic of the phenolic hydroxyl group.
- Aromatic C-H stretch: Peaks typically appearing just above 3000  $\text{cm}^{-1}$ .
- N-O asymmetric/symmetric stretch: Two strong bands, typically around 1520-1560  $\text{cm}^{-1}$  (asymmetric) and 1340-1380  $\text{cm}^{-1}$  (symmetric), which are definitive for the nitro group.
- Aromatic C=C stretch: Multiple peaks in the 1450-1600  $\text{cm}^{-1}$  region.

- C-Br and C-Cl stretches: These appear in the fingerprint region, typically below  $800\text{ cm}^{-1}$ , and can be difficult to assign definitively without comparative standards.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR: The aromatic region of the proton NMR spectrum would be the most informative. Due to the substitution pattern, two aromatic protons remain on the ring. They would appear as distinct signals, likely doublets, with chemical shifts significantly downfield due to the deshielding effects of the electron-withdrawing substituents.
- $^{13}\text{C}$  NMR: The carbon spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group would appear around 150-155 ppm, while the carbons attached to the nitro and halogen groups would also have characteristic shifts.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Molecular Ion Peak ( $[\text{M}]^+$ ): The mass spectrum should show a complex molecular ion cluster corresponding to the molecular weight of  $252.45\text{ g/mol}$ .
- Isotopic Pattern: A key confirmatory feature would be the distinctive isotopic pattern caused by the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, providing unambiguous evidence of their presence.

## Safety, Handling, and Storage

Given the lack of a specific safety datasheet for **4-Bromo-2-chloro-6-nitrophenol**, it is imperative to handle it with the precautions appropriate for related, hazardous compounds such as other halogenated nitrophenols.[\[2\]](#)

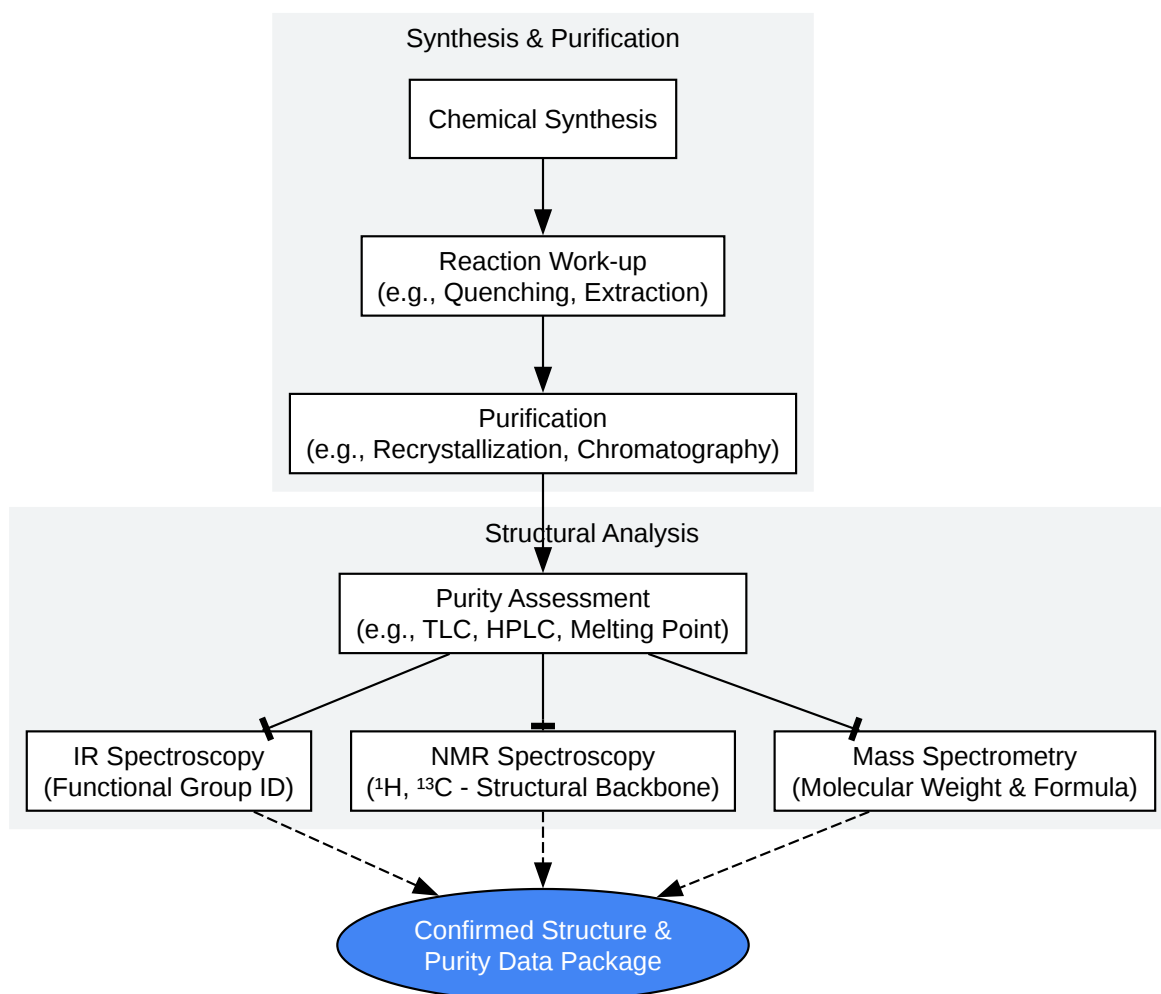
- Hazard Classification (Inferred): Based on similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[\[2\]](#) It is also likely to cause skin and

serious eye irritation, as well as potential respiratory irritation.[2]

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

## Illustrative Experimental Workflow: Compound Characterization

The process of confirming the identity and purity of a chemical like **4-Bromo-2-chloro-6-nitrophenol** after synthesis follows a logical and self-validating workflow. This ensures that the material used in subsequent research is indeed the correct compound.



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Caption: A typical workflow for the synthesis and structural confirmation of a target compound.

## Protocol: Obtaining an Infrared (IR) Spectrum via KBr Pellet

This protocol describes a standard, self-validating method for analyzing a solid sample like **4-Bromo-2-chloro-6-nitrophenol**.

- Materials Preparation:
  - Ensure the sample is dry. Moisture will introduce a large, broad O-H band that can obscure other peaks.
  - Use spectroscopic grade Potassium Bromide (KBr), which is transparent to IR radiation. It must be kept scrupulously dry, typically by storing it in a desiccator or drying oven.
- Sample Grinding:
  - Place a very small amount of the sample (approx. 1-2 mg) and about 100-200 mg of dry KBr into an agate mortar.
  - Grind the mixture thoroughly with a pestle for several minutes. The goal is to reduce the particle size and intimately mix the sample with the KBr matrix. Inadequate grinding is a common source of poor-quality spectra.
- Pellet Pressing:
  - Transfer a portion of the fine powder into a pellet press die.
  - Assemble the press and apply pressure (typically 8-10 tons) for several minutes. This sinters the KBr into a transparent or translucent pellet. The transparency of the pellet is a key validation checkpoint; a cloudy pellet indicates poor pressing or moisture.
- Data Acquisition:
  - Place the KBr pellet into the sample holder of an FTIR spectrometer.
  - Acquire a background spectrum of the empty sample chamber first. This is critical to subtract the spectral contributions of atmospheric CO<sub>2</sub> and water vapor.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Data Analysis:

- Analyze the resulting spectrum to identify characteristic peaks corresponding to the functional groups expected for **4-Bromo-2-chloro-6-nitrophenol**, as detailed in Section 3.

## Conclusion

**4-Bromo-2-chloro-6-nitrophenol** is a highly functionalized aromatic compound whose physical properties are dominated by the strong electronic influence of its nitro and halogen substituents. Its solid, yellow appearance and notable acidity are direct consequences of this substitution pattern. While comprehensive experimental data on all its physical properties are not widely published, a robust understanding can be built from its structure, predicted values, and comparison with related molecules. The spectroscopic profile, particularly the unique isotopic signature in mass spectrometry, provides an unambiguous method for its identification. For researchers and drug development professionals, a firm grasp of these properties is essential for the safe and effective utilization of this compound as a synthetic building block.

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